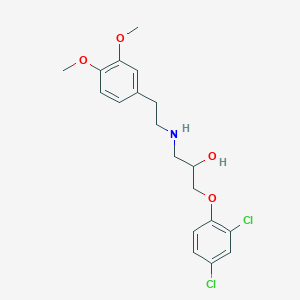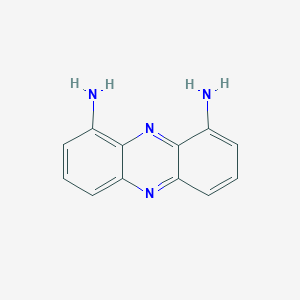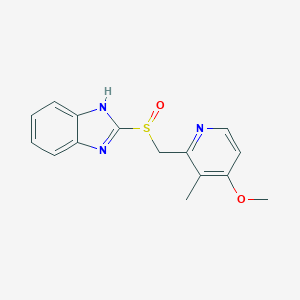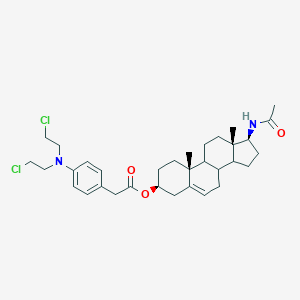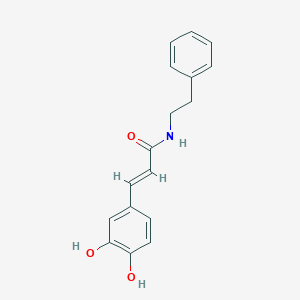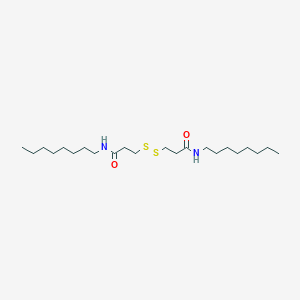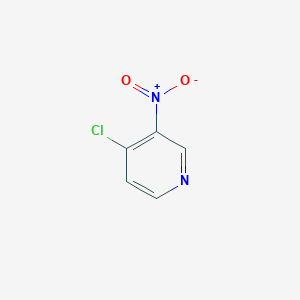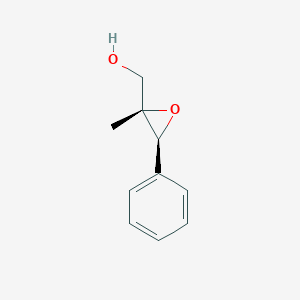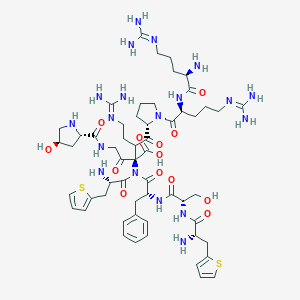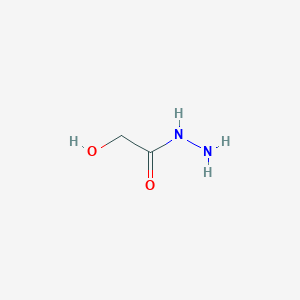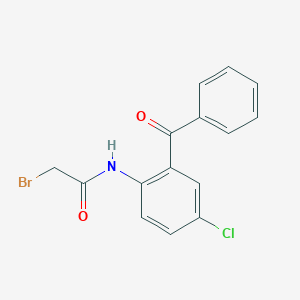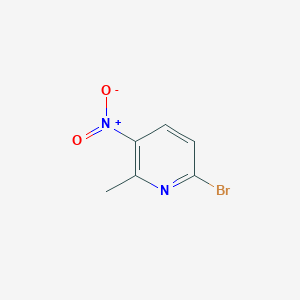
2-Pentenoic acid, 2-propyl-
概要
説明
Synthesis Analysis
The synthesis of 2-pentenoic acid, 2-propyl-, has been explored through various chemical reactions, utilizing propanal and malonate with piperidine as the catalyst in a Knoevenagel reaction. This process yielded the compound mainly in the (E) isomer form, imparting cheese and weak roasted odors (Luo Chao-sheng, 2007). Another method includes the enantioselective synthesis, where the chiral auxiliaries were used to synthesize its enantiomers, highlighting the compound's significant role as a metabolite of valproic acid and its potential hepatotoxicity (D. Porubek et al., 1988).
Molecular Structure Analysis
The molecular structure of 2-pentenoic acid, 2-propyl-, has been confirmed through various spectroscopic methods such as IR, MS, and 1H-NMR. These analyses confirm the compound's structure and isomeric forms, which are crucial for understanding its chemical behavior and reactions (Luo Chao-sheng, 2007).
Chemical Reactions and Properties
2-Pentenoic acid, 2-propyl-, undergoes various chemical reactions, including enantioselective synthesis and biotransformation in biological systems. These reactions are significant for its metabolic fate and potential hepatotoxic effects, as observed in studies involving its enantiomers' biotransformation in rat hepatocytes, revealing differences in metabolite formation and suggesting varying hepatotoxic potentials (D. Porubek et al., 1988).
科学的研究の応用
-
Thermophysical Property Data Research
- Field: Physical Chemistry
- Application: “2-Pentenoic acid, 2-propyl-” also known as 2-propylpentanoic acid is used in the research of thermophysical property data .
- Method: The National Institute of Standards and Technology (NIST) provides critically evaluated recommendations for various properties of this compound such as normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- Results: The data generated through dynamic data analysis are used in various fields of research .
-
Early Discovery Research
- Field: Early Discovery Research
- Application: Sigma-Aldrich provides “2-Pentenoic acid, 2-propyl-” to early discovery researchers as part of a collection of rare and unique chemicals .
- Method: The specific methods of application or experimental procedures are not provided .
- Results: The outcomes of these early discovery research applications are not available .
-
Biochemical/Physiological Actions
- Field: Biochemistry
- Application: 2-Propylpentanoic acid has been used as a supplement in mouse embryonic fibroblast - conditioned medium (MEF-CM) to feed the cells .
- Method: It is added as a supplement in the conditioned medium .
- Results: It is known to promote tumor cell toxicity and increase susceptibility to radiation .
-
Inhibition of GABA aminotransferase (GABA-T) and Gsst
- Field: Neurochemistry
- Application: “(E,Z)-2-propyl-2-Pentenoic acid” is an inhibitor of GABA aminotransferase (GABA-T) and Gsst .
- Method: The specific methods of application or experimental procedures are not provided .
- Results: It enhances acquisition of the conditioned avoidance response in mice when administered at a dose of 6 mg/kg .
-
Bioactive Small Molecules
-
Reference Material
-
Flavoring Agent
-
Perfuming Agent
特性
IUPAC Name |
2-propylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJEOBYOLUGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312507 | |
| Record name | 2-Propyl-2-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentenoic acid, 2-propyl- | |
CAS RN |
60218-41-9 | |
| Record name | 2-Propyl-2-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60218-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-2-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-propylpent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

